molecular formula C12H10BrNO2 B11844168 Ethyl 5-bromoisoquinoline-3-carboxylate

Ethyl 5-bromoisoquinoline-3-carboxylate

Cat. No.: B11844168
M. Wt: 280.12 g/mol
InChI Key: AHJYCHQPFPHSAX-UHFFFAOYSA-N
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Description

Ethyl 5-bromoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of isoquinoline-3-carboxylate using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of Ethyl 5-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

Ethyl 5-bromoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including copper-mediated reactions. The synthesis typically involves the bromination of isoquinoline derivatives followed by carboxylation. For instance, one method reports the formation of this compound with a yield of approximately 62% using copper(I) salts under specific conditions .

2. Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that isoquinoline derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. For example, a recent study indicated that related compounds demonstrated IC50 values ranging from 0.01 to 0.06 μg/mL against tumor cells while remaining non-cytotoxic to normal cells .
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization. This compound has been implicated in causing sub-G1 and G2/M phase arrest in cancer cells, leading to DNA degradation .
  • Antimicrobial Properties : Isoquinoline derivatives have also shown antimicrobial activity against various pathogens. The presence of the bromine atom enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

3. Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

Study Focus Findings
Study AAnticancer ActivityShowed significant cytotoxicity against HepG2 and T98G cell lines with IC50 values < 15 μg/mL .
Study BAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Study CMechanistic InsightsIdentified apoptosis as a primary mechanism through caspase activation and mitochondrial pathway involvement .

4. Conclusion

This compound is a promising compound with notable biological activities, particularly in oncology and microbiology. Its ability to induce apoptosis and inhibit cancer cell proliferation makes it a candidate for further drug development. Future research should focus on optimizing its synthesis and exploring its potential in clinical settings.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 5-bromoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3

InChI Key

AHJYCHQPFPHSAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)Br

Origin of Product

United States

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